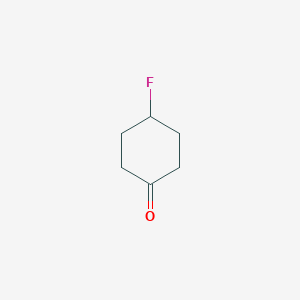

4-Fluorocyclohexanone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFSAMIAUWCFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475541 | |

| Record name | 4-fluorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68223-64-3 | |

| Record name | 4-fluorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Chemo- and Regioselective Fluorination Approaches

The direct and selective incorporation of fluorine into a molecule is a cornerstone of modern organofluorine chemistry. For 4-fluorocyclohexanone, this is often accomplished by targeting a hydroxyl precursor or by utilizing oxidative fluorination methods.

Deoxofluorination Techniques Utilizing Fluorinating Agents

Deoxofluorination is a powerful transformation that replaces a hydroxyl group with a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are prominent in this field. orgsyn.orgresearchgate.net Deoxo-Fluor is noted for being more thermally stable than DAST. orgsyn.orgenamine.netorganic-chemistry.org

The reaction of 4-hydroxycyclohexanone (B83380) with DAST in dichloromethane (B109758) can produce this compound. rsc.orguea.ac.uk In one documented procedure, DAST was added to a solution of 4-hydroxycyclohexanone in dichloromethane at -78°C. rsc.org The reaction was then allowed to proceed at 0°C, yielding the desired product after purification. rsc.org However, yields can be modest, with one experiment reporting an 18% yield. rsc.org Another reported a higher yield of 69%. uea.ac.uk These reagents are versatile, capable of converting alcohols to alkyl fluorides and ketones to gem-difluorides. enamine.netorganic-chemistry.orgnih.gov

| Reagent | Substrate | Solvent | Conditions | Yield |

| DAST | 4-hydroxycyclohexanone | Dichloromethane | -78°C to 0°C, 1 hour | 18% rsc.org |

| DAST | 4-hydroxycyclohexanone | Dichloromethane | -78°C | 69% uea.ac.uk |

Nucleophilic Substitution of Hydroxyl Precursors

The nucleophilic substitution of a hydroxyl group is a fundamental approach to forming carbon-fluorine bonds. In the synthesis of this compound, this typically involves the activation of the hydroxyl group in 4-hydroxycyclohexanone, followed by displacement with a fluoride (B91410) ion. One method involves treating 4-hydroxycyclohexanone with HF-pyridine in a plastic vessel at 0°C, which resulted in a 24% yield of this compound after purification. rsc.org

Oxidative Fluorination Mechanisms

Oxidative fluorination provides an alternative pathway for introducing fluorine. This can involve the direct fluorination of the cyclohexane (B81311) ring. For instance, the fluorination of cyclohexanone (B45756) can be achieved with reagents like Selectfluor. evitachem.com Another approach involves high-valent cobalt-difluoride species in the oxidative fluorination of saturated hydrocarbons. researchgate.net While not specific to this compound, these methods highlight the potential for direct C-H fluorination. The combination of trichloroisocyanuric acid and potassium fluoride has also been explored for oxidative fluorination of various heteroatoms. d-nb.info

Multi-step Synthesis Routes from Diverse Precursors

Complex target molecules often necessitate multi-step synthetic sequences. A notable route to this compound begins with the more readily available 1,4-cyclohexanedione (B43130) monoethylene ketal. google.comresearchgate.net

From 1,4-Cyclohexanedione Monoethylene Ketal

A key strategy for synthesizing this compound utilizes 1,4-cyclohexanedione monoethylene ketal as the starting material. google.com This precursor allows for selective reactions before the final deprotection to reveal the ketone functionality.

| Reactants | Reagents | Solvent | Conditions | Product | Purity | Yield |

| 1,4-Cyclohexanedione monoethylene ketal | DAST, Pyridine (B92270) | Dichloromethane | 10 ± 5°C, then 25°C for 12h | 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene | 97.5% | 65% google.com |

| 1,4-Cyclohexanedione monoethylene ketal | DAST, Pyridine | Dichloromethane | 10 ± 5°C | 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene | 97.4% | 85% google.com |

| 1,4-Cyclohexanedione monoethylene ketal | DAST, Pyridine | Dichloromethane | 10 ± 5°C | 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene | 97.7% | 86% google.com |

From 4-Hydroxycyclohexanone

An alternative synthesis route involves the direct fluorination of 4-Hydroxycyclohexanone. rsc.org One method employs a combination of hydrogen fluoride and pyridine (HF-pyridine) as the fluorinating agent. rsc.org The reaction is carried out in a plastic vessel at 0°C under a nitrogen atmosphere for two hours. rsc.org After quenching with ice-cold water, the product is extracted with ethyl acetate (B1210297). rsc.org

Another approach utilizes diethylaminosulfur trifluoride (DAST) in dichloromethane. rsc.org In this procedure, a solution of DAST in dichloromethane is added to a cooled (-78°C) solution of 4-hydroxycyclohexanone in the same solvent. rsc.org The reaction mixture is then stirred at 0°C for one hour. rsc.org Purification by flash chromatography yields this compound as a yellow transparent oil, though this particular method resulted in a modest yield of 18%. rsc.org

Oxidation of 4-Fluorocyclohexan-1-ol

This compound can also be prepared through the oxidation of 4-Fluorocyclohexan-1-ol. google.com A documented method uses pyridinium (B92312) chlorochromate (PCC) as the oxidant in a dichloromethane solvent. google.com This reaction has been reported to achieve a yield of 72% for the final product. google.com The precursor, 4-fluorocyclohexan-1-ol, can be synthesized in a two-step process starting from 4-(benzyloxy)cyclohexyl-1-alcohol. google.com

Catalytic and Reagent-Controlled Synthetic Protocols

The synthesis of this compound and its derivatives often involves catalytic and reagent-controlled steps to ensure high selectivity and yield. google.comrsc.org For instance, the reduction of 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene utilizes a palladium-carbon catalyst for hydrogenation. google.com

In the synthesis from 4-Hydroxycyclohexanone, reagent choice is critical. While HF-pyridine can be used, DAST is another common fluorinating agent. rsc.org The synthesis of related fluorinated cyclohexanes has also been explored using various catalytic systems. For example, the asymmetric synthesis of β-fluoroamines from α-fluoroimines has been achieved with high diastereoselectivity using trichlorosilane (B8805176) as a reductant, where both fluorine and nitrogen are essential for activating the organosilane. nih.gov Furthermore, catalytic asymmetric synthesis of cyclic α-allylated α-fluoroketones has been developed using palladium catalysts with chiral ligands. thieme-connect.de

Industrial Scale Synthesis and Process Optimization Considerations

Process optimization is a key consideration in industrial chemistry to enhance efficiency, reduce waste, and improve sustainability. longdom.orgmigrationletters.com This involves refining reaction conditions, designing effective catalysts, and implementing efficient separation and purification techniques. longdom.org For the synthesis of this compound, optimization would focus on factors such as catalyst loading, reaction times, temperature control, and solvent selection to maximize yield and purity while minimizing costs and environmental footprint. asischem.com For example, in related syntheses, ethyl acetate has been chosen over tetrahydrofuran (B95107) as a solvent due to its more favorable properties for industrial-scale operations. nih.gov

| Starting Material | Reagents/Catalysts | Intermediate(s) | Final Product | Purity/Yield | Reference(s) |

| 1,4-Cyclohexanedione Monoethylene Ketal | 1. Fluorinating agent (e.g., DAST), Organic base (e.g., pyridine) 2. Pd/C, H₂ 3. Concentrated HCl | 1. 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene 2. 8-Fluoro-1,4-dioxaspiro[4.5]decane | This compound | Purity >98% | google.compatsnap.com |

| 4-Hydroxycyclohexanone | HF-pyridine | - | This compound | - | rsc.org |

| 4-Hydroxycyclohexanone | Diethylaminosulfur trifluoride (DAST) | - | This compound | 18% Yield | rsc.org |

| 4-Fluorocyclohexan-1-ol | Pyridinium chlorochromate (PCC) | - | This compound | 72% Yield | google.com |

Elucidation of Reaction Mechanisms and Chemical Transformations

Carbonyl Group Reactivity and Stereochemical Control

The ketone functionality in 4-fluorocyclohexanone is a site of rich chemical reactivity, allowing for a variety of addition and redox reactions. The presence of the fluorine atom at the C4 position, although remote, exerts significant stereochemical influence on the outcomes of these reactions.

Reduction Reactions and Diastereoselectivity

The reduction of the carbonyl group in this compound to a hydroxyl group is a fundamental transformation that produces 4-fluorocyclohexanol. This reaction can result in two diastereomeric products: cis-4-fluorocyclohexanol and trans-4-fluorocyclohexanol. The ratio of these diastereomers is highly dependent on the steric bulk of the hydride-donating reagent employed.

Bulky hydride reagents, such as the tri-sec-butylborohydrides (Selectrides), are known for their high degree of stereoselectivity in the reduction of cyclic ketones. For substituted cyclohexanones, the stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon. Small hydride reagents, like sodium borohydride, typically favor axial attack to yield the thermodynamically more stable equatorial alcohol. nih.gov

Conversely, sterically demanding reagents like L-Selectride (lithium tri-sec-butylborohydride) and N-Selectride (sodium tri-sec-butylborohydride) are too large to approach from the more hindered axial face of the cyclohexanone (B45756) ring. nih.govresearchgate.net Consequently, they deliver the hydride from the equatorial face, leading to the formation of the axial alcohol as the major product. nih.govresearchgate.net In the case of this compound, this translates to a preference for the formation of the cis isomer.

The diastereoselectivity of these reductions can be summarized in the following table:

| Hydride Reagent | Type | Major Attack Trajectory | Major Product (for this compound) | Expected Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Small | Axial | trans-4-fluorocyclohexanol | Low (Favors trans) |

| L-Selectride | Bulky | Equatorial | cis-4-fluorocyclohexanol | High (Favors cis) |

| N-Selectride | Bulky | Equatorial | cis-4-fluorocyclohexanol | High (Favors cis) |

The fluorine atom influences the reduction pathways through a combination of steric and electronic effects. Although positioned at the C4 carbon, the fluorine atom can affect the conformational equilibrium of the cyclohexanone ring. The primary determinant for stereoselectivity in hydride reductions is the steric hindrance presented to the incoming nucleophile. chemicalbook.com

The presence of a substituent, even at a remote position, can alter the torsional strain in the transition state of the reaction. chemicalbook.com For axial attack, the incoming hydride must bypass the axial hydrogens at the C3 and C5 positions. For equatorial attack, the steric interaction is with the hydrogens on the C2 and C6 positions. The fluorine atom's electronegativity can also exert a long-range electronic influence, potentially altering the electron density at the carbonyl carbon and influencing the transition state geometry. This is often explained by models that consider the interaction of the substituent with the developing orbitals in the transition state.

Oxidation Reactions, Including Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a notable reaction of ketones that converts them into esters, or in the case of cyclic ketones, into lactones. This reaction typically employs peroxy acids (like m-CPBA) or peroxides as the oxidant. google.comlibretexts.org When this compound undergoes this oxidation, it is converted into a fluorinated caprolactone.

The mechanism involves the nucleophilic addition of the peroxy acid to the carbonyl carbon, forming a Criegee intermediate. This is followed by the migratory insertion of one of the adjacent carbon atoms onto the peroxide oxygen, with the concurrent departure of a carboxylate leaving group. google.com The regioselectivity of this migration is a key aspect of the reaction. The group with the higher migratory aptitude will preferentially move. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl. libretexts.org

In the case of this compound, the two carbons adjacent to the carbonyl (C2 and C6) are both secondary. However, the molecule is symmetrical, so migration of either the C2 or C6 carbon results in the same product: a 7-membered lactone, specifically 5-fluorooxepan-2-one.

Imine Formation and Diastereoselective Reduction of α-Fluoroimines

This compound can react with primary amines in a condensation reaction to form the corresponding imine, also known as a Schiff base. youtube.comnih.gov This reaction is typically reversible and may be catalyzed by acid.

The resulting α-fluoroimines can undergo highly diastereoselective reduction to produce β-fluoroamines. Research has shown that the reduction of α-fluoroimines using trichlorosilane (B8805176) as the reductant proceeds with high yield and excellent diastereoselectivity, favoring the syn-diastereomer. wikipedia.orgwikipedia.org The presence of both the fluorine and the nitrogen atoms is crucial for this reduction to occur. wikipedia.org

The diastereoselectivity of this reduction is influenced by reaction parameters such as solvent and temperature. For the imine derived from α-fluorocyclohexanone and p-anisidine, solvents like THF and EtOAc provide high diastereoselectivity. Lowering the temperature can further enhance this selectivity. wikipedia.org

The observed high selectivity is attributed to the ability of both fluorine and nitrogen to activate the organosilane reducing agent, leading to a highly ordered transition state. wikipedia.orgwikipedia.org This method provides an efficient route to synthesize β-fluoroamines with a high degree of stereochemical control.

| Imine Substrate (from α-fluorocyclohexanone) | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| N-(p-anisyl)-α-fluoroimine | Trichlorosilane (Cl₃SiH) | Ethyl Acetate (B1210297) (EtOAc) | 0 | 17:1 |

| N-(p-anisyl)-α-fluoroimine | Trichlorosilane (Cl₃SiH) | Ethyl Acetate (EtOAc) | -78 | 24:1 |

| N-(p-anisyl)-α-fluoroimine | Trichlorosilane (Cl₃SiH) | Tetrahydrofuran (B95107) (THF) | 0 | 17:1 |

Reactions Involving the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. labster.com In saturated fluorocarbons like this compound, the C(sp³)–F bond is generally considered to be chemically inert and not prone to participate in reactions under standard conditions. wikipedia.org Fluoride (B91410) is a poor leaving group, which makes nucleophilic substitution reactions at the C4 position exceedingly difficult. wikipedia.org

Similarly, elimination reactions to form a cyclohexene (B86901) derivative are also challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. Activation of such a robust bond typically requires specialized reagents, such as strong Lewis acids like B(C₆F₅)₃, or transition metal complexes, which are not common laboratory procedures for simple cycloalkyl fluorides. wikipedia.org Therefore, the primary reactive site of this compound in most organic transformations is the carbonyl group, with the fluorine substituent playing a key role in directing the stereochemical outcome of these reactions rather than being directly involved in bond-breaking or bond-forming events.

Peroxide Rearrangements and Related Processes

The reaction of ketones with peroxides, particularly peroxy acids, can lead to rearrangement reactions, the most notable being the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester or, in the case of a cyclic ketone, a lactone. sigmaaldrich.comwikipedia.org When this compound is subjected to Baeyer-Villiger oxidation, it is expected to yield a fluorinated caprolactone.

The mechanism involves the initial nucleophilic attack of the peroxy acid on the carbonyl carbon of the protonated ketone, forming a Criegee intermediate. wikipedia.org This is followed by the migratory insertion of one of the adjacent carbon atoms to the external peroxide oxygen, with the concomitant cleavage of the O-O bond. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For unsymmetrical ketones, the group that can better stabilize a positive charge preferentially migrates.

In this compound, the two carbons adjacent to the carbonyl are C2 and C6. Due to the symmetrical nature of the ring concerning the carbonyl group, the initial migration would be of either the C2 or C6 carbon. The presence of the fluorine atom at the C4 position would electronically influence the stability of the transitioning structure, but in this symmetrical case, would lead to the same initial product. The expected product would be a fluoro-substituted ε-caprolactone. The regioselectivity of the Baeyer-Villiger oxidation is well-established, with the general order of migratory aptitude being tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

| Reactant | Reagent | Product | Reaction Type |

| This compound | Peroxy acid (e.g., m-CPBA) | Fluoro-ε-caprolactone | Baeyer-Villiger Oxidation |

Photocatalytic Monofluorination of Unactivated C(sp³)–H Bonds

The direct fluorination of unactivated C(sp³)–H bonds is a significant challenge in synthetic chemistry. Photocatalysis has emerged as a powerful tool to achieve this transformation under mild conditions. In the context of cyclohexanone, this method can be used to introduce a fluorine atom at various positions on the ring.

This process typically involves a photocatalyst that, upon excitation with light, can abstract a hydrogen atom from a C-H bond of the substrate. This generates a carbon-centered radical, which then reacts with a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to form the C-F bond. The photocatalyst is then regenerated in a catalytic cycle.

Research on the photocatalytic fluorination of cyclohexanone has demonstrated that this method can provide access to fluorinated cyclohexanones. The regioselectivity of the reaction is influenced by the stability of the radical intermediate and steric factors. For cyclohexanone, the reaction can potentially yield 2-fluoro-, 3-fluoro-, and this compound.

A study on the direct photocatalytic fluorination of unactivated C-H bonds utilized a decatungstate photocatalyst in combination with NFSI. This system was shown to be effective for a wide range of organic molecules.

| Substrate | Photocatalyst | Fluorine Source | Solvent | Light Source | Product(s) |

| Cyclohexane (B81311) | WO3/C3N4 | O2/H2O | Aqueous | Visible light | Cyclohexanone and Cyclohexanol nih.gov |

| Leucine methyl ester | Decatungstate | N-fluorobenzenesulfonimide | Not specified | Not specified | γ-fluoroleucine methyl ester nih.gov |

| Aldehydes | Sodium decatungstate | N-fluorobenzenesulfonimide | Not specified | Not specified | Acyl fluorides rsc.org |

| Aryl alkyl ketones | None (catalyst-free) | Selectfluor-based reagents | Acetonitrile | UV-A | Benzylic fluorinated ketones chemrxiv.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the molecular structure of 4-Fluorocyclohexanone in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for confirming its carbon-hydrogen framework.

Proton (¹H) NMR: The ¹H NMR spectrum is simplified by the molecule's symmetry. Protons on carbons equidistant from the carbonyl (C=O) and the fluoro (C-F) groups are chemically equivalent. The spectrum typically shows three main groups of signals:

A complex multiplet for the single proton attached to the same carbon as the fluorine atom (H-4). This signal is significantly shifted downfield due to the electronegativity of the fluorine.

Multiplets corresponding to the four protons on the carbons adjacent to the carbonyl group (H-2 and H-6).

Multiplets for the four protons on the carbons adjacent to the fluorinated carbon (H-3 and H-5).

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum shows four distinct signals, consistent with the molecule's symmetry:

A signal for the carbonyl carbon (C1) at the lowest field (most downfield), typically around 208-210 ppm.

A signal for the carbon atom bonded to the fluorine (C4), which is split into a doublet due to one-bond coupling with the ¹⁹F nucleus.

A signal for the carbons adjacent to the carbonyl group (C2 and C6).

A signal for the carbons adjacent to the fluorinated carbon (C3 and C5).

The chemical shifts are influenced by the electron-withdrawing effects of both the carbonyl oxygen and the fluorine atom.

Table 1: Typical NMR Chemical Shifts for this compound

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity |

| ¹³C | C1 (C=O) | ~209 | Singlet |

| ¹³C | C4 (CH-F) | ~88 | Doublet (due to ¹JCF) |

| ¹³C | C2, C6 | ~39 | Singlet |

| ¹³C | C3, C5 | ~32 | Singlet |

| ¹H | H4 | ~4.8 | Multiplet (ttd) |

| ¹H | H2, H6 | ~2.5 | Multiplet |

| ¹H | H3, H5 | ~2.1 | Multiplet |

Fluorine-19 (¹⁹F) NMR for Fluorine-Containing Compounds

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org

The ¹⁹F NMR spectrum of this compound typically displays a single complex multiplet. The chemical shift is highly sensitive to the local electronic environment. alfa-chemistry.com The signal's multiplicity arises from spin-spin coupling to the geminal proton (H-4) and the vicinal protons (H-3 and H-5) on the adjacent carbon atoms. This coupling provides valuable information about the connectivity around the fluorine-bearing carbon. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and studying their interactions. wikipedia.orgalfa-chemistry.com

Spin-spin coupling constants provide profound insight into the bonding and stereochemistry of this compound. The analysis of these couplings is critical for understanding the molecule's conformational equilibrium in solution, particularly the preference for the fluorine atom to be in an axial or equatorial position.

nJHF (Proton-Fluorine Coupling):

²JHF (Geminal): The two-bond coupling between the fluorine and the proton on C4 is typically large, often around 45-50 Hz.

³JHF (Vicinal): The three-bond couplings between the fluorine and the protons on C3 and C5 are highly dependent on the dihedral angle between the C-F and C-H bonds. This relationship is crucial for conformational analysis. A larger coupling is generally observed for an anti-periplanar (180°) arrangement (axial-axial), while a smaller coupling is seen for a synclinal or gauche (~60°) arrangement (axial-equatorial or equatorial-equatorial).

⁴JHF (Long-Range): Long-range couplings over four bonds can also be observed, particularly through specific spatial arrangements like a "W-pathway". researchgate.net For instance, a measurable ⁴JHF coupling might exist between an axial fluorine and an axial proton at the C2 or C6 position. researchgate.net

nJCF (Carbon-Fluorine Coupling):

¹JCF (One-Bond): This coupling is typically very large (170-190 Hz). Its magnitude is sensitive to stereoelectronic effects, a phenomenon known as the fluorine Perlin-like effect. nih.gov An axial C-F bond often exhibits a different ¹JCF value compared to an equatorial C-F bond, which is attributed to hyperconjugative interactions between the C-F bond and anti-periplanar C-C or C-H sigma bonds in the ring. nih.gov

²JCF (Two-Bond): The coupling between the fluorine and the adjacent carbons (C3 and C5) is also stereochemically dependent. The magnitude and mechanism of this coupling are influenced by factors including hyperconjugation, inductive effects, and steric interactions. nih.gov The transmission of this coupling involves the Fermi contact (FC) and paramagnetic spin-orbit (PSO) terms, which are sensitive to the geometry of the molecule. nih.gov

Table 2: Representative Spin-Spin Coupling Constants and Their Stereochemical Significance

| Coupling Constant | Description | Typical Magnitude (Hz) | Stereoelectronic Interpretation |

| ¹JCF | One-bond C-F | 170 - 190 | Magnitude differs for axial vs. equatorial fluorine (Perlin-like effect). nih.gov |

| ²JCF | Two-bond C-F | 18 - 25 | Dependent on C-F bond orientation and influenced by hyperconjugation. nih.gov |

| ²JHF | Geminal H-F | 45 - 50 | Coupling between F and H on the same carbon. |

| ³JHF (ax,ax) | Vicinal H-F (anti) | 25 - 35 | Large coupling indicates a ~180° dihedral angle. |

| ³JHF (ax,eq / eq,ax) | Vicinal H-F (gauche) | 5 - 15 | Small coupling indicates a ~60° dihedral angle. |

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment

While 1D NMR spectra provide essential information, complex multiplets can lead to ambiguity. Two-dimensional (2D) NMR experiments are used to resolve these overlaps and establish definitive structural assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals which protons are coupled to each other, allowing for the tracing of the proton connectivity throughout the cyclohexanone (B45756) ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms, providing unambiguous assignment of both the proton and carbon signals. exlibrisgroup.com

Together, these 2D techniques provide a comprehensive and unambiguous assignment of every proton and carbon atom in the this compound molecule.

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). pnnl.gov For this compound, HRMS can precisely determine its molecular weight, allowing for the unequivocal confirmation of its molecular formula. beilstein-journals.org

The theoretical exact mass of this compound (C₆H₉FO) is calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O). An HRMS instrument can measure this mass to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₉FO |

| Theoretical Exact Mass | 116.06374 Da |

| Observed Mass (Typical) | 116.0637 ± 0.0005 Da |

| Mass Accuracy | < 5 ppm |

This high degree of accuracy is invaluable for confirming the identity of the synthesized compound and ensuring its purity.

Computational and Theoretical Investigations of 4 Fluorocyclohexanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine optimized geometries, transition states, and various spectroscopic properties of 4-fluorocyclohexanone.

Molecular Structure Optimization and Transition State Calculations

Molecular structure optimization using DFT seeks to find the minimum energy conformation of a molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For this compound, this process would typically involve calculations for both the axial and equatorial conformers to determine their relative stabilities. The optimized geometric parameters are crucial for understanding the steric and electronic environment of the molecule.

Table 1: Calculated Geometric Parameters for this compound Conformers (Note: Specific DFT-calculated values for this compound are not available in the surveyed literature. The table below illustrates the type of data that would be generated from such a study.)

| Parameter | Axial Conformer | Equatorial Conformer |

| C-F Bond Length (Å) | Data not available | Data not available |

| C=O Bond Length (Å) | Data not available | Data not available |

| C-C-C Bond Angle (°) | Data not available | Data not available |

| F-C-C-C Dihedral Angle (°) | Data not available | Data not available |

Transition state calculations are vital for studying the dynamics of conformational changes, such as the ring inversion of the cyclohexanone (B45756) chair. rsc.org These calculations identify the highest energy structure along the reaction coordinate between the axial and equatorial forms, known as the transition state. The energy of this transition state is used to determine the activation energy barrier for the conformational interchange. For this compound, this would quantify the energetic cost of the chair-flip process.

Prediction and Interpretation of Spectroscopic Parameters (e.g., Coupling Constants)

DFT is a powerful tool for predicting NMR spectroscopic parameters, including chemical shifts and spin-spin coupling constants. nih.gov These calculated values are invaluable for interpreting experimental spectra and confirming molecular structure and conformation. For this compound, the calculation of vicinal (³J) and other long-range coupling constants, particularly those involving the fluorine atom (e.g., JHF and JCF), can provide deep insights into the molecule's three-dimensional structure and the dihedral angles between coupled nuclei. iastate.edu

Table 2: Predicted NMR Coupling Constants for this compound (Note: Specific DFT-calculated coupling constants for this compound are not available in the surveyed literature. This table exemplifies the expected data.)

| Coupling Constant | Axial Conformer (Hz) | Equatorial Conformer (Hz) |

| ³JH,F (gauche) | Data not available | Data not available |

| ³JH,F (anti) | Data not available | Data not available |

| ²JC,F | Data not available | Data not available |

| ⁴JH,H | Data not available | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular bonding and delocalization of electron density. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This allows for a quantitative assessment of stabilizing electronic interactions. wisc.eduwisc.eduresearchgate.net

Quantification of Hyperconjugative Interactions

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (donor) to an adjacent empty anti-bonding orbital (acceptor). In this compound, NBO analysis can quantify the energy of these interactions, which play a crucial role in determining conformational preference. nih.gov Key hyperconjugative interactions include those between C-H or C-C sigma bonds and the C-F anti-bonding orbital (σ → σCF), as well as interactions involving the carbonyl group's pi system (σ → πC=O). researchgate.net The strength of these interactions is estimated using second-order perturbation theory, which yields a stabilization energy (E(2)).

Table 3: Key Hyperconjugative Interactions and Stabilization Energies (E(2)) in this compound (Note: A specific NBO analysis providing E(2) values for this compound is not available in the surveyed literature. The table illustrates the interactions that would be quantified.)

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) - Axial | E(2) (kcal/mol) - Equatorial |

| σ(C2-H) | σ(C1-C6) | Data not available | Data not available |

| σ(C3-C4) | σ(C-F) | Data not available | Data not available |

| σ(C-H) | π*(C=O) | Data not available | Data not available |

Conformational Analysis and Stereoelectronic Effects

The conformational equilibrium of this compound is dictated by a delicate balance of steric and stereoelectronic effects. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. masterorganicchemistry.com The fluorine substituent can occupy either an axial or an equatorial position, and the relative stability of these two conformers is a key aspect of its chemistry.

In monosubstituted cyclohexanes, bulky groups generally prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial steric interactions. However, for an electronegative substituent like fluorine, stereoelectronic effects can significantly influence this preference. acs.org Key stereoelectronic effects at play in this compound include:

Hyperconjugation: As quantified by NBO analysis, stabilizing hyperconjugative interactions, such as σC-H → σ*C-F, can differ between the axial and equatorial conformers, influencing their relative energies.

Dipole-Dipole Interactions: The highly polar C-F and C=O bonds create significant local dipoles within the molecule. The electrostatic interaction between these dipoles is conformation-dependent. In the axial conformer, the C-F bond dipole is oriented differently with respect to the C=O bond dipole than in the equatorial conformer, leading to a difference in electrostatic stability. The gauche effect, a preference for a gauche arrangement of electronegative substituents, can also be considered in this context. researchgate.netnih.gov

Axial-Equatorial Equilibrium and Conformational Preferences

Computational studies of this compound focus on the equilibrium between its two chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The relative stability of these conformers is determined by a combination of steric and electronic factors. In monosubstituted cyclohexanes, the equatorial position is generally favored to avoid steric repulsion between the substituent and the axial hydrogens at the C2 and C6 positions (1,3-diaxial interactions). pressbooks.pub

For fluorocyclohexane (B1294287), quantum chemical calculations at the MP2/aug-cc-pVTZ level of theory indicate that the equatorial conformer is more stable than the axial conformer, with a free energy difference (ΔG) of 0.19 kcal/mol at 298 K. landsbokasafn.is This corresponds to a mixture where the equatorial conformer is predominant. landsbokasafn.is While specific, experimentally validated energy differences for this compound are not extensively documented in the literature, theoretical principles suggest a strong preference for the equatorial conformer. This preference is driven not only by the avoidance of 1,3-diaxial strain but also by significant electrostatic interactions introduced by the carbonyl group at the C1 position.

The equilibrium can be significantly influenced by the solvent environment. In 2-halocyclohexanone analogues, it has been observed that while the axial conformer may be the most stable in the gas phase, the equilibrium shifts toward the more polar equatorial conformer as the solvent polarity increases. d-nb.info

Table 1: Conformational Equilibrium Data for Fluorocyclohexane

This table provides data for fluorocyclohexane as a model for the principles governing the equilibrium in this compound.

| Compound | More Stable Conformer | Computational Method | Free Energy Difference (ΔG = Gax - Geq) | Reference |

|---|---|---|---|---|

| Fluorocyclohexane | Equatorial | MP2/aug-cc-pVTZ | 0.19 kcal/mol | landsbokasafn.is |

Evaluation of Steric and Electrostatic Interactions

The conformational equilibrium of this compound is largely governed by the interplay of steric and electrostatic forces.

Steric Interactions: The primary steric factor in substituted cyclohexanes is the 1,3-diaxial interaction, a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.pub When the fluorine atom in this compound is in the axial position, it experiences repulsion from the axial hydrogens at C2 and C6. However, fluorine is a relatively small atom, so this steric strain is less pronounced compared to larger substituents.

Electrostatic Interactions: A more significant factor in this compound is the electrostatic interaction between the polar carbon-fluorine (C-F) and carbon-oxygen (C=O) bonds. Both bonds possess significant dipole moments.

In the axial conformer , the C-F and C=O bond dipoles are roughly parallel, leading to a strong, destabilizing dipole-dipole repulsion.

This electrostatic factor strongly favors the equatorial conformer over the axial one. Studies on 2-substituted cyclohexanones have confirmed that dipole-dipole interactions are more significant than other effects in explaining conformational preferences. researchgate.net

Table 2: Summary of Key Interactions in this compound Conformers

| Interaction Type | Axial Conformer | Equatorial Conformer |

|---|---|---|

| Steric (1,3-Diaxial) | Present (destabilizing) | Absent |

| Electrostatic (C-F/C=O Dipole) | Repulsive (destabilizing) | Attractive (stabilizing) |

Reaction Pathway Modeling and Energy Profiles

Computational chemistry provides powerful tools for modeling reaction pathways and understanding the energetics of chemical transformations. While specific computational studies on the reaction pathways of this compound are not extensively detailed in the searched literature, the principles can be illustrated using the common reaction of nucleophilic addition to the carbonyl group, such as a hydride reduction.

The reduction of a cyclohexanone derivative can proceed via two main pathways, depending on the trajectory of the attacking nucleophile (e.g., hydride ion):

Axial Attack: The nucleophile approaches from the axial face, leading to the formation of an equatorial alcohol.

Equatorial Attack: The nucleophile approaches from the more sterically hindered equatorial face, resulting in an axial alcohol.

Computational modeling of this process involves locating the transition state structures for both pathways and calculating their respective activation energies (ΔG‡). The energy difference between these transition states determines the stereoselectivity of the reaction. For instance, the stereospecific reduction of related molecules like 4-tert-butylcyclohexanone (B146137) has been studied to understand these pathways.

For this compound, the electron-withdrawing fluorine atom at the C4 position would influence the reaction by increasing the electrophilicity of the carbonyl carbon, potentially affecting the reaction rate. Theoretical calculations would model the full energy profile, from reactants to transition states to products, providing a quantitative understanding of the reaction mechanism and stereochemical outcome.

Quantum Chemical Insights into Bonding and Stability

Quantum chemical calculations offer deep insights into the electronic structure, bonding, and factors contributing to the stability of molecules. Methods like Natural Bond Orbital (NBO) analysis are particularly useful for interpreting complex electronic interactions.

NBO analysis deconstructs the complex molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts like core orbitals, lone pairs, bonds, and antibonds. For this compound, an NBO analysis would provide quantitative data on:

Charge Distribution: Calculating the natural atomic charges on each atom, revealing the polarization of the C-F and C=O bonds.

Hyperconjugative Interactions: Quantifying the stabilizing energy associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. Key interactions in this compound would include delocalizations from σC-H or σC-C orbitals into the σ*C-F antibonding orbital. The strength of these interactions depends on their relative orientation, which differs between the axial and equatorial conformers. landsbokasafn.is

Energy Decomposition: NBO analysis can partition the total energy into Lewis (representing steric and electrostatic interactions) and non-Lewis (representing hyperconjugative or delocalization) components. nih.gov This allows for a detailed assessment of which forces are most responsible for the observed conformational preferences. nih.govresearchgate.net

Table 3: Key NBO Interactions for Analysis in this compound

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Significance |

|---|---|---|---|

| σC-H | σC-F | Hyperconjugation | Stabilizes conformers where C-H and C-F bonds are anti-periplanar. |

| σC-C | σC-F | Hyperconjugation | Stabilizes conformers where C-C and C-F bonds are anti-periplanar. |

| LP(O) | σ*C-C | Hyperconjugation | Delocalization of carbonyl oxygen lone pairs into adjacent ring bonds. |

Synthesis and Research of 4 Fluorocyclohexanone Derivatives

Synthesis of Fluorinated Cyclohexanecarboxylic Acids

The conversion of 4-fluorocyclohexanone to 4-fluorocyclohexanecarboxylic acid represents a key transformation, yielding a valuable building block for pharmaceuticals and other functional materials. This oxidation reaction can, in principle, be achieved through various established methods for ketone oxidation. The resulting product, 4-fluorocyclohexanecarboxylic acid, exists as cis and trans isomers, the ratio of which depends on the specific synthetic route and reaction conditions employed. Both cis- and trans-4-fluorocyclohexanecarboxylic acid are recognized chemical compounds. chemspider.comchemspider.com The presence of the fluorine atom in these carboxylic acids can influence their acidity and lipophilicity, properties that are critical in the design of biologically active molecules.

Formation and Characterization of Fluorohydrins

The reduction of this compound yields 4-fluorocyclohexanol, a fluorinated secondary alcohol often referred to as a fluorohydrin in this context. This transformation is a fundamental step in derivatizing the ketone. The synthesis of cis- and trans-4-fluorocyclohexanol can be achieved through the selective hydrogenation of fluorinated phenols or by the direct reduction of the parent ketone. rsc.orgsoton.ac.uk

The characterization and differentiation of the resulting cis and trans isomers are crucial and are typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The spatial orientation of the fluorine and hydroxyl groups relative to the cyclohexane (B81311) ring leads to distinct electronic environments for the hydrogen nuclei. tutorchase.com These differences manifest in the 1H NMR spectrum as unique chemical shifts and, more definitively, different coupling constants (J values) for the proton attached to the carbon bearing the hydroxyl group (the carbinol proton). reddit.comchegg.com In the trans isomer, the carbinol proton is typically axial and exhibits large axial-axial couplings to adjacent protons, whereas in the cis isomer, this proton is equatorial and shows smaller equatorial-axial and equatorial-equatorial couplings. reddit.com This allows for unambiguous assignment of the stereochemistry of each isomer.

Table 1: Spectroscopic Differentiation of Cyclohexanol Isomers This table is illustrative, showing typical differences observed in NMR spectra for cis and trans isomers of substituted cyclohexanols.

| Isomer | Typical Orientation of Carbinol Proton | Observed Coupling Constants (J values) | Resulting Splitting Pattern |

|---|---|---|---|

| Trans | Axial | Large (e.g., >10 Hz) for axial-axial coupling | Complex multiplet, often a triplet of triplets |

| Cis | Equatorial | Small (e.g., <5 Hz) for equatorial-axial/equatorial coupling | Broader, less resolved multiplet or quintet |

Derivatization as Building Blocks for Complex Organic Molecules

Fluorinated cyclohexanone (B45756) derivatives are significant building blocks for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. researchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. smolecule.com The derivatives synthesized from this compound, such as 4-fluorocyclohexanecarboxylic acid and 4-fluorocyclohexanol, serve as versatile intermediates.

These building blocks can be further elaborated through standard organic transformations. For instance, the carboxylic acid moiety can be converted to amides, esters, or other functional groups, while the hydroxyl group of the fluorohydrin can undergo substitution or oxidation. This allows for the incorporation of the fluorinated cyclohexane scaffold into a wide array of larger, more complex structures designed for specific biological targets.

Synthesis and Polymerization of Fluorinated Lactones

A key reaction for converting cyclic ketones into valuable monomers is the Baeyer-Villiger oxidation. sigmaaldrich.com In this process, this compound can be treated with a peroxy acid (like meta-chloroperoxybenzoic acid, m-CPBA) or other oxidizing systems to induce the insertion of an oxygen atom adjacent to the former carbonyl carbon. sigmaaldrich.comrsc.orgresearchgate.net This reaction transforms the six-membered ketone ring into a seven-membered lactone (a cyclic ester), specifically a fluorinated ε-caprolactone.

The regioselectivity of the Baeyer-Villiger oxidation is well-established, ensuring a predictable outcome. sigmaaldrich.com These resulting fluorinated lactones are valuable monomers for ring-opening polymerization. The presence of the fluorine atom in the polymer backbone can impart unique properties to the resulting polyester, such as altered thermal stability, hydrophobicity, and biodegradability, making them suitable for specialized applications in materials science and biomedicine. The polymerization can be initiated using various catalysts to produce polyesters with controlled molecular weights and properties.

Table 2: Baeyer-Villiger Oxidation of Substituted Cyclohexanones This table provides a general overview of the reaction and products.

| Starting Material | Typical Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | m-CPBA or H₂O₂/Lewis Acid | Baeyer-Villiger Oxidation | Fluorinated ε-caprolactone |

| Substituted Cyclohexanones | Enzyme (e.g., Novozyme-435) / UHP | Chemo-enzymatic Baeyer-Villiger Oxidation | Substituted ε-caprolactones researchgate.netrsc.org |

Generation of Fluorinated Analogues of Biologically Active Compounds

The synthesis of fluorinated analogues of existing biologically active compounds is a widely used strategy in drug discovery to optimize pharmacological profiles. nih.gov this compound is a key starting material for creating scaffolds that can be incorporated into such analogues. google.com The derivatives discussed previously—fluorinated carboxylic acids, alcohols, and lactones—are all instrumental in this process.

By incorporating these fluorinated cyclohexane motifs, medicinal chemists can fine-tune the properties of a lead compound. For example, replacing a non-fluorinated ring with a fluorinated one can block sites of metabolic oxidation, thereby increasing the drug's half-life. The high electronegativity of fluorine can also alter the acidity or basicity of nearby functional groups, potentially improving the binding affinity of the molecule to its biological target. This strategic use of derivatives from this compound allows for the rational design of new therapeutic agents with enhanced efficacy and safety.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Organic Intermediate in Pharmaceutical Synthesis

4-Fluorocyclohexanone is a significant fluorine-containing compound widely utilized in the synthesis of medical intermediates. nih.gov It serves as an essential raw material for creating more complex fluorinated molecules, which are in high demand across the pharmaceutical industry. nih.govnih.gov The presence of the fluorine atom in the cyclohexanone (B45756) ring provides a reactive handle and a source of fluorine that can be carried through multi-step synthetic sequences.

The development of new drugs frequently relies on the availability of versatile chemical building blocks. This compound fits this role perfectly as a precursor for a multitude of fluorine-containing pharmaceutical compounds. nih.govnih.gov Fluorinated organic compounds are integral to modern pharmaceuticals, with approximately 20% of all commercial drugs containing fluorine. The synthesis of these drugs often requires specialized fluorinated reagents and intermediates. nih.govnih.gov this compound provides a readily available six-membered carbocyclic ring with a fluorine atom at a key position, which can be elaborated into more complex structures. Its importance is highlighted by the development of specific, high-yield synthesis methods designed to make it more accessible for large-scale industrial applications. nih.gov

The use of this compound is a strategic choice in rational drug design, a process that aims to create new medicines based on a knowledge of biological targets. google.comrjpbcs.com The introduction of fluorine is a well-established concept for optimizing the properties of a lead compound. nih.gov Fluorine's unique properties, such as its small size and high electronegativity, can significantly alter a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. google.comnih.gov By incorporating the this compound moiety, medicinal chemists can strategically introduce fluorine into a target molecule to fine-tune these critical pharmacokinetic and pharmacodynamic parameters. rjpbcs.com This makes it a valuable building block for developing new chemical entities with improved therapeutic profiles.

Design and Synthesis of Fluorinated Bioactive Molecules

The practical application of this compound extends to the synthesis of specific classes of bioactive molecules where the presence of fluorine is intended to confer a distinct therapeutic advantage.

The modification of natural products, particularly polyketide macrolides, with fluorine is a promising strategy for developing new pharmaceuticals with enhanced properties. Macrolides, which include important antibiotics and immunosuppressants, can be synthetically altered to improve their activity and pharmacokinetic profiles. For instance, fluorinated versions of the antibiotic erythromycin, such as flurithromycin (B123961) and solithromycin, have been developed. Chemoenzymatic approaches have been devised to incorporate fluorinated building blocks directly into the macrolide structure during its synthesis. While not explicitly starting from this compound, these methods demonstrate the principle of using simple fluorinated precursors to create complex fluorinated macrolactones and macrolides. This opens the possibility for versatile building blocks like this compound to serve as starting points for segments of novel, fluorinated macrolide analogues.

The search for novel antiviral agents is a critical area of drug discovery. The inclusion of fluorine is a recognized strategy for enhancing the potency and metabolic stability of antiviral drugs. Research in this area has demonstrated the use of related cyclohexanone structures in synthesizing potential antiviral compounds. For example, new indazole derivatives have been synthesized starting from 4-phenylcyclohexanone, which is condensed with fluorinated aldehydes like 4-fluorobenzaldehyde. The resulting fluorinated benzylidene-phenylcyclohexanone derivatives were then used to create a series of indazole compounds that were subsequently evaluated for their antiviral activity against viruses such as Coxsackievirus B4 and adenovirus. This synthetic route exemplifies how a fluorinated cyclohexanone scaffold can serve as a template for generating novel molecules with potential therapeutic applications against viral infections.

Elucidating the Influence of Fluorine Substitution on Molecular Interactions and Pharmacological Properties

The introduction of a fluorine atom can significantly enhance a drug's performance by modulating several key properties. These effects are a primary driver for the synthesis of fluorinated building blocks like this compound.

| Property Influenced by Fluorine | Description of Effect | Source(s) |

| Metabolic Stability | The carbon-fluorine bond is very strong. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, increasing the drug's half-life and bioavailability. | google.com, nih.gov |

| Binding Affinity | Fluorine's high electronegativity can lead to favorable noncovalent interactions (e.g., hydrogen bonds, halogen bonds) with protein targets, increasing the binding affinity and potency of the drug. | , |

| Lipophilicity (LogP) | Fluorine substitution can increase a molecule's lipophilicity, which can affect its ability to cross cell membranes and its distribution in the body. This effect is complex and depends on the molecular context. | google.com, nih.gov |

| pKa (Acidity/Basicity) | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH and thereby affecting its solubility and target interactions. | nih.gov |

A key aspect of fluorine's influence is its ability to participate in and strengthen noncovalent interactions, which are critical for drug-protein binding. Studies on model systems, such as 4-halogeno anilines, have shown that fluorine substitution can enhance the formation of strong hydrogen bonds (N-H···N) and halogen bonds. Fluorine itself can act as an attractive acceptor for both hydrogen and halogen bonds, which can help to lock a drug molecule into the specific conformation required for optimal interaction with its biological target. This ability to fine-tune molecular interactions makes fluorine a powerful tool in the medicinal chemist's arsenal (B13267) for designing more effective and specific drugs. rjpbcs.comnih.gov

Environmental and Biochemical Interaction Studies Research Context

Biotransformation and Metabolism by Microorganisms (e.g., Cunninghamella elegans)

While direct studies on the biotransformation of 4-Fluorocyclohexanone by the fungus Cunninghamella elegans are not available in the current scientific literature, this microorganism is a well-established and extensively studied model for predicting the metabolism of drugs and other foreign compounds (xenobiotics) in mammals. nih.gov Its metabolic pathways, particularly the cytochrome P450 monooxygenase system, show significant similarities to those found in higher organisms, making it an excellent candidate for investigating the potential breakdown of fluorinated compounds. nih.gov

Research on a variety of other fluorinated xenobiotics has demonstrated the metabolic versatility of Cunninghamella elegans. For instance, this fungus is known to metabolize fluorinated aromatic compounds through hydroxylation, a process that introduces a hydroxyl (-OH) group onto the molecule. nih.gov Studies on compounds such as fluorobiphenyl have shown that C. elegans can introduce hydroxyl groups at various positions on the aromatic rings, initiating the breakdown process. researchgate.net This capability is significant because the carbon-fluorine bond is exceptionally strong and resistant to cleavage, making fluorinated compounds often persistent in the environment.

Given the known metabolic activities of Cunninghamella elegans, it is hypothesized that the biotransformation of this compound would likely proceed through initial reduction of the ketone group, followed by hydroxylation at various positions on the cyclohexyl ring. The initial reduction would yield 4-fluorocyclohexanol. Subsequent hydroxylation reactions, catalyzed by cytochrome P450 enzymes, would increase the polarity of the molecule, facilitating further metabolism and potential excretion.

Hypothetical Biotransformation Products of this compound by Cunninghamella elegans

| Parent Compound | Potential Intermediate | Potential Phase I Metabolites | Metabolic Reaction |

| This compound | 4-Fluorocyclohexanol | Dihydroxy-fluorocyclohexane isomers | Reduction, Hydroxylation |

This table is illustrative and based on the known metabolic capabilities of C. elegans with other cyclic and fluorinated compounds, as direct experimental data for this compound is not available.

Mechanisms of Biodegradability Enhancement through Hydroxylation Pathways

The introduction of hydroxyl groups is a critical step in enhancing the biodegradability of many organic compounds. Hydroxylation increases the water solubility of a xenobiotic and introduces a reactive functional group that can be targeted by other enzymes for further degradation. In the context of this compound, hydroxylation would be a key mechanism for overcoming its relative stability.

The enzymatic machinery responsible for hydroxylation in microorganisms like Cunninghamella elegans primarily involves cytochrome P450 monooxygenases. nih.gov These enzymes are capable of inserting an oxygen atom from diatomic oxygen (O₂) into a C-H bond, a highly challenging chemical transformation. The catalytic cycle of cytochrome P450 is a complex process involving the transfer of electrons, ultimately leading to the formation of a highly reactive oxygen species that performs the hydroxylation.

For a fluorinated alicyclic compound like this compound, hydroxylation could potentially lead to a dehydrofluorination reaction, where both a hydrogen and a fluorine atom are removed, forming a double bond. This would be a significant step in the detoxification and degradation of the molecule, as the strong carbon-fluorine bond would be broken. However, the regioselectivity of hydroxylation is a critical factor. Hydroxylation at a position remote from the fluorine atom would increase polarity without directly affecting the C-F bond, while hydroxylation at a carbon atom adjacent to the fluorine-bearing carbon could facilitate the elimination of fluoride (B91410).

Potential Hydroxylation Pathways for Biodegradability Enhancement

| Substrate | Enzyme System | Primary Reaction | Effect on Biodegradability |

| This compound | Cytochrome P450 Monooxygenases | Introduction of hydroxyl group(s) | Increased polarity and water solubility |

| 4-Fluorocyclohexanol | Cytochrome P450 Monooxygenases | Further hydroxylation | Facilitates ring cleavage or defluorination |

This table presents potential mechanisms based on established principles of microbial xenobiotic metabolism, pending specific experimental verification for this compound.

Further research into the microbial metabolism of this compound is necessary to elucidate the precise metabolic pathways and the enzymes involved. Such studies would not only contribute to our understanding of the environmental fate of this compound but could also pave the way for developing bioremediation strategies for fluorinated pollutants.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The imperative for green chemistry is driving the development of more sustainable and atom-economical synthetic routes to 4-Fluorocyclohexanone. A significant advancement in this area is a patented method that utilizes the readily available and cost-effective 1,4-cyclohexanedione (B43130) monoethylene ketal as a starting material. This process is noted for its suitability for large-scale industrial production, high yield, and reduced environmental impact, thereby presenting a more sustainable alternative to traditional methods that often rely on harsh reagents and generate considerable waste.

Future research in this domain is expected to focus on several key areas:

Solvent-Free and Mechanochemical Methods: The exploration of ball-milling and other solvent-free reaction conditions is a promising avenue to minimize solvent waste and energy consumption.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this compound, allowing for precise control over reaction parameters and minimizing byproduct formation.

Bio-catalysis: The use of enzymes to catalyze the fluorination or key synthetic steps could provide highly selective and environmentally benign routes to the target molecule.

These approaches align with the principles of green chemistry by maximizing atom economy, reducing waste, and utilizing more environmentally friendly reagents and conditions.

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is paramount for achieving selective and efficient transformations of this compound. Current research highlights the use of palladium-carbon catalysts in hydrogenation steps during its synthesis. However, the future lies in the exploration of more sophisticated catalytic strategies that can enable a wider range of selective modifications.

Emerging opportunities in this field include:

Organocatalysis: Chiral amine catalysts, such as those derived from cinchona alkaloids, have shown remarkable success in the asymmetric α-fluorination of cyclohexanone (B45756) derivatives. nih.gov Applying these and other organocatalytic systems to this compound could provide access to a diverse array of stereochemically defined molecules. This approach offers the benefits of being metal-free, often milder in reaction conditions, and capable of high enantioselectivity.

Photocatalysis: The use of visible-light photoredox catalysis opens up new avenues for the functionalization of this compound. This technique can facilitate novel bond formations under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods. The application of photocatalysis could lead to the development of innovative methods for C-H functionalization or the introduction of other valuable moieties onto the cyclohexanone ring.

Transition-Metal Catalysis: Beyond palladium, the exploration of other transition metals could unlock new reactivity patterns. For instance, catalysts based on copper, nickel, or rhodium could be employed for various cross-coupling reactions, allowing for the introduction of diverse substituents at specific positions on the this compound scaffold.

The overarching goal is to develop catalytic systems that offer high selectivity (chemo-, regio-, and stereoselectivity), broad substrate scope, and operational simplicity, thereby expanding the synthetic utility of this compound.

Integration of Advanced Computational Modeling for Predictive Molecular Design

While specific computational studies on this compound are not yet widely reported, the integration of advanced computational modeling represents a significant future opportunity for the predictive design of its derivatives. In silico techniques are becoming indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and reducing the need for extensive empirical screening.

Future research directions in this area will likely involve:

Molecular Docking and Virtual Screening: Computational docking studies can be employed to predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets. nih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental investigation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound-based ligands when bound to a receptor. nih.govmdpi.com This can help in understanding the stability of the ligand-receptor complex and the key interactions that govern binding, thereby guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts.

By leveraging these computational tools, researchers can accelerate the design-synthesize-test cycle, leading to the more rapid and cost-effective development of new molecules based on the this compound scaffold.

Expanding Applications in Targeted Drug Discovery and Chemical Biology Programs

The unique physicochemical properties imparted by the fluorine atom make this compound an attractive scaffold for applications in targeted drug discovery and chemical biology. Fluorine substitution can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, all of which are desirable characteristics in drug candidates.

Emerging opportunities for this compound in these fields include:

Development of Novel Therapeutic Agents: The this compound core can serve as a versatile starting point for the synthesis of novel inhibitors targeting a wide range of enzymes and receptors. Its conformational properties and the ability of fluorine to engage in specific interactions can be exploited to design highly selective and potent drug candidates for various diseases.

Design of Chemical Probes: this compound can be incorporated into the design of chemical probes to study biological processes. researchgate.net For example, it could be used to develop activity-based probes (ABPs) for target identification and validation, or fluorescently labeled probes for imaging applications in chemical biology. nih.gov The fluorine atom can also serve as a useful NMR tag for studying protein-ligand interactions.

Fragment-Based Drug Discovery (FBDD): The relatively small and functionalized nature of this compound makes it an ideal fragment for FBDD campaigns. By identifying weak-binding fragments that interact with a biological target, researchers can elaborate on these fragments to develop high-affinity ligands.

The continued exploration of this compound as a key building block in medicinal chemistry and chemical biology is expected to yield novel tools and therapeutic leads with significant scientific and clinical impact.

Q & A

Q. What statistical frameworks assess data reliability in this compound toxicity studies?

- Methodological Answer : Apply Bayesian hierarchical models to integrate in vitro (IC₅₀) and in vivo (LD₅₀) data. Uncertainty analysis (Monte Carlo simulations) quantifies confidence intervals for risk assessment, ensuring compliance with EPA DSSTox guidelines .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。